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Compound of Interest

Compound Name: Mozenavir

Cat. No.: B1684245

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of Mozenavir, a discontinued HIV-1 protease inhibitor, in the context of
established antiretroviral therapies. Due to its discontinuation, direct comparative data for
Mozenavir against various HIV-1 subtypes is limited. This guide, therefore, presents available
preclinical data for Mozenavir and contrasts it with the comprehensive clinical and in vitro data
of successful protease inhibitors, offering a retrospective on why a once-promising candidate
did not proceed to market.

Mozenavir (DMP-450) was an investigational, orally active, and highly selective inhibitor of the
HIV-1 protease.[1] Despite demonstrating high binding affinity to its target, clinical studies
revealed that Mozenavir did not offer significant advantages over other protease inhibitors
already available.[2][3] Consequently, its development was halted by Gilead Sciences.[2] This
guide will delve into the available data for Mozenavir and provide a comparative landscape of
other key protease inhibitors, shedding light on the factors that contribute to the success or
failure of a drug candidate in this class.

Mechanism of Action: HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly
synthesized viral polyproteins into mature, functional proteins. This process is essential for the
assembly of infectious virions. Protease inhibitors act by binding to the active site of this
enzyme, preventing the cleavage of polyproteins and resulting in the production of immature,
non-infectious viral particles.[4]
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Figure 1: Simplified HIV-1 Lifecycle and the Action of Protease Inhibitors.

Preclinical Data for Mozenavir

While clinical data remains largely unpublished, preclinical studies highlighted Mozenavir as a
potent inhibitor of the HIV-1 protease with a high binding affinity, indicated by a low inhibition
constant (Ki) of 0.3 nM.[1] The Ki value represents the concentration of the inhibitor required to
produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity of the
inhibitor for the enzyme.

Compound Target Inhibition Constant (Ki)

Mozenavir (DMP-450) HIV-1 Protease 0.3 nM[1]

Table 1: Preclinical Inhibition Constant for Mozenavir

Comparative Efficacy of Approved Protease
Inhibitors Against HIV-1 Subtypes

The high genetic variability of HIV-1, leading to different subtypes, presents a significant
challenge for antiretroviral therapy.[5] An effective protease inhibitor must demonstrate broad
activity against a range of subtypes. The following tables summarize the in vitro activity of
several FDA-approved protease inhibitors against various HIV-1 subtypes, measured by the
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50% effective concentration (EC50). The EC50 is the concentration of a drug that gives half-
maximal response.

HIV-1
HIV-1 Subtype HIV-1 Subtype Other
Drug ] . CRFO01_AE
B (EC50 innM) C (EC50in nM) . Subtypes
(EC50 in nM)
Active against a
broad panel of M
) and O group
Darunavir 1.79[6] 1.12[6] 1.27[6] ] )
isolates (median
EC50 of 0.52
nM)[6]
Active against
) . ) subtypes A, D,
Atazanavir 2.6 -5.3[7] Active[8] Active[8]
AG, F, G, and
J[8]
Similar efficacy Similar efficacy
Lopinavir to Subtype C[9] to Subtype B[9] - -
[10] [10]

Table 2: Comparative In Vitro Activity (EC50) of Protease Inhibitors Against Different HIV-1
Subtypes

Note: Direct comparative EC50 values for all drugs against all subtypes from a single study are
not always available. The data presented is a compilation from various sources.

Resistance Profile

A critical factor in the long-term success of an antiretroviral drug is its genetic barrier to
resistance. HIV-1 can develop resistance through mutations in the protease gene, which
reduce the binding affinity of the inhibitor.[11] Protease inhibitors with a high genetic barrier
require the accumulation of multiple mutations before a significant loss of efficacy is observed.
Darunauvir, for instance, is noted for its high genetic barrier to resistance.[11][12]
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Experimental Protocols

The determination of antiviral efficacy and resistance is conducted through standardized in vitro

assays.

Phenotypic Assays

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.
[5][13][14] The result is typically reported as the drug concentration that inhibits viral replication
by 50% (IC50) or 90% (IC90). A fold-change in IC50 compared to a wild-type reference strain
indicates the level of resistance.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1684245?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684245?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. medchemexpress.com [medchemexpress.com]

2. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC
[pmc.ncbi.nlm.nih.gov]

3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC
[pmc.ncbi.nlm.nih.gov]

4. HIVDR - Overview: HIV-1 Genotypic Drug Resistance to Reverse Transcriptase, Protease,
and Integrase Inhibitors, Plasma [mayocliniclabs.com]

5. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]

6. In vitro susceptibility and virological outcome to darunavir and lopinavir are independent of
HIV type-1 subtype in treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
8. go.drugbank.com [go.drugbank.com]
9. researchgate.net [researchgate.net]

10. Comparable Long-Term Efficacy of Lopinavir/Ritonavir and Similar Drug-Resistance
Profiles in Different HIV-1 Subtypes - PMC [pmc.ncbi.nim.nih.gov]

11. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain
the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nim.nih.gov]

12. In Vitro Selection of Highly Darunavir-Resistant and Replication-Competent HIV-1
Variants by Using a Mixture of Clinical HIV-1 Isolates Resistant to Multiple Conventional
Protease Inhibitors - PMC [pmc.ncbi.nim.nih.gov]

13. academic.oup.com [academic.oup.com]
14. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

15. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Mozenavir: A Comparative Retrospective on a
Discontinued HIV-1 Protease Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684245#comparative-study-of-mozenavir-s-effect-
on-different-hiv-1-subtypes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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